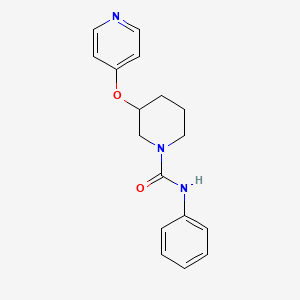

![molecular formula C16H13N3O2 B6425392 N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide CAS No. 2034305-83-2](/img/structure/B6425392.png)

N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a bidentate ligand often used in coordination chemistry . It also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring . The carboxamide group is a functional group often found in various drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The bipyridine moiety could potentially coordinate with metal ions, and the furan ring could participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bipyridine and furan moieties, as well as the carboxamide group. The bipyridine moiety could potentially coordinate with metal ions, facilitating various coordination chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bipyridine and furan moieties could potentially impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antifungal Activity

Furan derivatives have also shown potent antifungal activity. For instance, compound 4e was found to be the most potent antifungal agent against Candida albicans, Trichoderma harzianum, and Fusarium species .

Use in Fungicides

Furan carboxamides, a class which includes compounds such as carboxine, oxicarboxine, and boscalid, were discovered in the 1970s and used during the following decade in the treatment of fungal diseases of temperate grains and cereals .

Photodegradation Studies

Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry . They help in understanding the reactions involving singlet oxygen and triplet chromophoric dissolved organic matter .

Anticancer Activity

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of these compounds were evaluated against several EGFR high-expressed cancer cell lines .

Biological and Pharmacological Characteristics

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Wirkmechanismus

Target of Action

Furan derivatives, which include this compound, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially contributing to their therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-9,11H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTSAEZWRQKEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)

![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)

![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)

![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B6425330.png)

![3-(3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6425338.png)

![3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B6425344.png)

![2,4-dimethyl-6-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425360.png)

![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)

![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6425412.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)